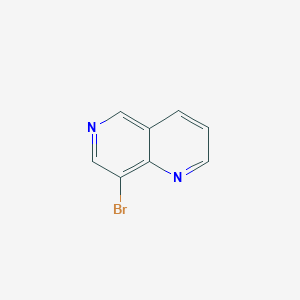

8-Bromo-1,6-naphthyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-bromo-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBNZTONCGWKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355779 | |

| Record name | 8-Bromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-74-1 | |

| Record name | 8-Bromo-1,6-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-1,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromo 1,6 Naphthyridine and Its Derivatives

Direct Bromination Approaches

Direct bromination of the 1,6-naphthyridine (B1220473) ring system is a common strategy to introduce a bromine atom. The choice of brominating agent and reaction conditions can influence the regioselectivity and yield of the desired product.

The direct bromination of unsubstituted or substituted 1,6-naphthyridine precursors is a primary method for synthesizing 8-bromo-1,6-naphthyridine. The reactivity of the naphthyridine ring towards electrophilic substitution is influenced by the nitrogen atoms, which deactivate the ring, and by the presence of other substituents.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of heterocyclic compounds. It is considered a safer alternative to liquid bromine. The reaction of 1,6-naphthyridine precursors with NBS can be carried out under various conditions to achieve bromination. evitachem.com For instance, the bromination of certain naphthyridine systems has shown improved yields when using NBS. oup.com In some cases, the reaction is performed in a solvent like carbon tetrachloride, often with a radical initiator such as 2,2′-azobis(2-methylpropionitrile) (AIBN), and heated to reflux. nih.gov

| Reagent | Conditions | Product | Reference |

| N-Bromosuccinimide (NBS) | CCl4, AIBN, reflux | Brominated naphthyridine | nih.gov |

| N-Bromosuccinimide (NBS) | - | Brominated naphthyridine | evitachem.comoup.com |

The use of molecular bromine, often dissolved in acetic acid, is a classical method for the bromination of aromatic and heteroaromatic compounds. This method has been applied to the synthesis of bromo-naphthyridine derivatives. For example, the direct bromination of nalidixic acid ethyl ester with bromine in acetic acid has been reported to produce the corresponding 6-bromo-1,8-naphthyridine derivative in very good yield. clockss.org While this example pertains to a 1,8-naphthyridine (B1210474), the principle of using bromine in acetic acid for electrophilic bromination is applicable to other naphthyridine isomers as well.

| Reagent | Solvent | Product | Reference |

| Bromine (Br₂) | Acetic Acid | Bromo-naphthyridine derivative | clockss.org |

The position of bromination on the 1,6-naphthyridine ring is dictated by the electronic properties of the heterocyclic system. The nitrogen atoms in the naphthyridine ring are electron-withdrawing, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to specific positions. The regioselectivity of bromination can be complex and may be influenced by the reaction conditions and the presence of other substituents on the ring. researchgate.net For many heterocyclic systems, including naphthyridines, both ring and side-chain bromination can occur depending on the reagents and conditions used. researchgate.netresearchgate.net For instance, reactions with NBS can lead to either benzylic (side-chain) bromination under radical conditions or electrophilic ring substitution under different conditions. researchgate.net

This compound-2-carboxylic acid is a valuable derivative that can be synthesized from its non-brominated precursor. chemicalbook.com

The synthesis of this compound-2-carboxylic acid can be achieved from 1,6-naphthyridine-2-carboxylic acid. chemicalbook.com A common route involves the hydrolysis of the corresponding ethyl ester, ethyl this compound-2-carboxylate. This hydrolysis is typically carried out using a base such as lithium hydroxide (B78521) monohydrate in a mixture of solvents like tetrahydrofuran (B95107) (THF) and water. clockss.org The reaction mixture is stirred at room temperature, and upon completion, the pH is adjusted to precipitate the carboxylic acid product. clockss.org

| Starting Material | Reagents | Product | Reference |

| Ethyl this compound-2-carboxylate | Lithium hydroxide monohydrate, THF, Water | This compound-2-carboxylic acid | clockss.org |

Synthesis of this compound-2-carboxylic acid

Subsequent Esterification to Methyl this compound-2-carboxylate

The synthesis of methyl this compound-2-carboxylate is a key step in the elaboration of the this compound scaffold for further functionalization. This compound is often prepared from its corresponding carboxylic acid, this compound-2-carboxylic acid. The carboxylic acid itself can be obtained through the hydrolysis of a corresponding ester, such as the ethyl ester, using a base like lithium hydroxide. clockss.org For instance, ethyl this compound-2-carboxylate can be hydrolyzed to this compound-2-carboxylic acid in high yield. clockss.org

The reverse reaction, esterification, can be carried out under standard conditions. While direct synthesis from the carboxylic acid is a standard procedure, the interconversion between different esters or the hydrolysis of an ester to the acid which is then re-esterified are common strategies in multi-step syntheses. For example, the hydrolysis of methyl this compound-2-carboxylate is performed using a mixture of dimethylformamide (DMF) and water under an inert argon atmosphere to yield the carboxylic acid. chemicalbook.com The subsequent esterification to obtain the methyl ester would typically involve reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. This methyl ester derivative serves as a crucial building block for more complex molecules through reactions like Suzuki couplings. clockss.org

| Compound Name | Molecular Formula | Role |

|---|---|---|

| Methyl this compound-2-carboxylate | C10H7BrN2O2 | Product/Starting Material |

| This compound-2-carboxylic acid | C9H5BrN2O2 | Precursor/Product |

| Ethyl this compound-2-carboxylate | C11H9BrN2O2 | Starting Material for Hydrolysis |

| Lithium hydroxide | LiOH | Reagent for Hydrolysis |

Multi-step Synthetic Routes to this compound Scaffolds

The construction of the this compound core relies on multi-step synthetic pathways that often culminate in a key cyclization reaction to form the bicyclic naphthyridine ring system. These routes are designed to be versatile, allowing for the introduction of various substituents, including the essential bromine atom, at specific positions on the scaffold.

Cyclization Reactions in Naphthyridine Synthesis Relevant to Brominated Derivatives

The formation of the naphthyridine skeleton is most efficiently achieved through cyclization reactions. Several classical and modern methods have been adapted for this purpose, enabling the synthesis of a wide range of derivatives, including those bearing bromine substituents. evitachem.commdpi.comnih.gov

The Skraup synthesis is a powerful method for constructing quinoline (B57606) rings, which has been successfully adapted for the synthesis of naphthyridines. wikipedia.org The classic reaction involves heating an aromatic amine, such as a bromo-substituted aminopyridine, with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, and subsequent acid-catalyzed cyclization and oxidation to yield the fused heterocyclic system. numberanalytics.com

For the synthesis of brominated naphthyridines, a bromo-aminopyridine would serve as the key starting material. The position of the bromine atom on the initial aminopyridine directs its location in the final naphthyridine product. Modified Skraup methods, such as using microwave irradiation, have been developed to improve reaction efficiency and yields, offering a "green" alternative in neat water. rsc.org This approach has been used to prepare various fused 1,5-naphthyridines. mdpi.comnih.gov

| Component | Example | Function |

|---|---|---|

| Aromatic Amine | Bromo-substituted aminopyridine | Starting material providing one ring and the bromine atom |

| Carbonyl Source | Glycerol (dehydrates to acrolein) | Provides the carbon atoms for the second ring |

| Acid Catalyst | Sulfuric Acid | Promotes dehydration and cyclization |

| Oxidizing Agent | Nitrobenzene or Arsenic(V) oxide | Aromatizes the newly formed ring |

The Friedländer condensation is another fundamental method for the synthesis of quinolines and, by extension, naphthyridines. evitachem.comnih.gov This reaction involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., acetaldehyde (B116499) or acetone). nih.gov

To synthesize a brominated naphthyridine, a brominated 2-aminonicotinaldehyde or a related aminopyridine ketone can be used as the starting material. The reaction's versatility allows for the preparation of a wide array of substituted naphthyridines. nih.gov Recent advancements have focused on developing more sustainable protocols, such as using a metal-free, water-soluble catalyst like choline (B1196258) hydroxide (ChOH) to facilitate the reaction in water, enabling gram-scale synthesis. nih.govacs.org This method has been successfully applied to synthesize various 1,8-naphthyridine derivatives. nih.gov

| Reactant Type | Example | Function |

|---|---|---|

| Amino-Aryl Aldehyde/Ketone | Bromo-substituted 2-aminonicotinaldehyde | Provides the pre-formed pyridine (B92270) ring with the amino group for condensation |

| Active Methylene Compound | Acetone, Acetaldehyde, Ethyl acetoacetate | Provides the atoms to form the second pyridine ring |

| Catalyst | NaOH, Choline Hydroxide | Catalyzes the condensation reaction |

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has been applied to the synthesis of naphthyridine scaffolds. evitachem.comnih.gov Specifically, hetero-Diels-Alder reactions, such as the Povarov reaction (an aza-Diels-Alder reaction), are utilized to construct tetrahydro-1,5-naphthyridine derivatives. mdpi.com This approach typically involves the [4+2] cycloaddition between an imine (formed from an aminopyridine and an aldehyde) and an alkene. mdpi.com

Furthermore, intramolecular Diels-Alder reactions have proven effective. A notable example is the synthesis of a benzo[h]-1,6-naphthyridine system, a key step in the synthetic route toward the alkaloid 2-bromo-leptoclinidinone. ucla.edu This strategy involves the cycloaddition of an aryl oxazole (B20620) tethered to an activated alkene. The reaction proceeds to form the tricyclic naphthyridine core, which can be further elaborated. ucla.edu This demonstrates the utility of the Diels-Alder reaction in accessing complex, brominated heterocyclic systems.

| Component | Role in Reaction | Example Application |

|---|---|---|

| Diene | The 4π electron component (often an aza-diene) | Imine derived from 3-aminopyridine |

| Dienophile | The 2π electron component | Styrenes or other activated alkenes |

| Product | The cycloadduct | Tetrahydro-1,5-naphthyridines or Benzo[h]-1,6-naphthyridines |

The Semmler-Wolff reaction, also known as the Semmler-Wolff aromatization, is a method for synthesizing aromatic amines from α,β-unsaturated cyclic ketone oximes. chem-station.com While less common than the Skraup or Friedländer syntheses, it has found application in the construction of fused naphthyridine systems. The reaction involves the acid-catalyzed rearrangement of a γ,δ-unsaturated cyclohexenone oxime to form an aniline. chem-station.com

In the context of naphthyridine synthesis, this reaction has been employed to create benzo[c] nih.govCurrent time information in Pasuruan, ID.naphthyridinone derivatives through a Semmler-Wolff transposition of specific oxime precursors. nih.gov The starting oxime is designed such that its rearrangement and subsequent aromatization lead directly to the formation of the fused aminopyridine ring structure characteristic of the naphthyridine core. This method provides a unique entry into certain isomers of the naphthyridine family. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions in Precursor Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, forming the backbone of many synthetic routes to complex heterocyclic systems like 1,6-naphthyridines. These reactions offer high efficiency and functional group tolerance, making them indispensable in modern organic synthesis. acs.orgnih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organic halide, is a cornerstone of modern synthetic chemistry. researchgate.netuni-rostock.de This reaction has been extensively utilized in the synthesis of functionalized 1,6-naphthyridines.

A notable application involves the synthesis of 1,6-naphthyridin-2(1H)-ones. Researchers have developed a rapid and efficient method for the differential functionalization of these compounds through sequential, site-selective one-pot Suzuki-Miyaura cross-coupling reactions of a 7-chloro-3-iodo-1,6-naphthyridin-2(1H)-one precursor. nih.gov This approach allows for the introduction of different aryl or heteroaryl groups at specific positions on the naphthyridine core, significantly reducing reaction times and improving yields through microwave-assisted palladium catalysis. nih.gov

Another strategy employs the Suzuki-Miyaura coupling of 2-haloarylboronic acids with bromonaphthyridine precursors. For instance, ethyl 4-(2-haloaryl)-6-methoxy-1,5-naphthyridine-3-carboxylates have been synthesized in high yields by coupling various 2-haloarylboronic acids with ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate using a Pd(dppf)Cl₂ catalyst. acs.org This method has proven effective for creating a library of substituted naphthyridines, which can then be further elaborated into more complex structures like canthinones. acs.orgresearchgate.net

The versatility of the Suzuki-Miyaura coupling is further demonstrated in the synthesis of highly substituted ucla.edud-nb.info-naphthyridines from 5,7-dichloro-1,6-naphthyridine, where regioselective functionalization can be achieved. dntb.gov.ua Additionally, the synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold has been accomplished using a Suzuki-Miyaura coupling to introduce a vinyl group, which is a key step in the construction of the core structure. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling in Naphthyridine Synthesis

| Starting Material | Coupling Partner | Catalyst | Product | Yield (%) | Reference |

| 7-Chloro-3-iodo-1,6-naphthyridin-2(1H)-one | Arylboronic acid | Pd catalyst | Differentially functionalized 1,6-naphthyridin-2(1H)-ones | Good | nih.gov |

| Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate | 2-Haloarylboronic acids | Pd(dppf)Cl₂ | Ethyl 4-(2-haloaryl)-6-methoxy-1,5-naphthyridine-3-carboxylates | High | acs.org |

| 5,7-Dichloro-1,6-naphthyridine | Arylboronic acid | Pd(0) catalyst | Highly substituted ucla.edud-nb.info-naphthyridines | N/A | dntb.gov.ua |

| 2-Chloro-6-methoxy-3-formylpyridine | Potassium trifluorovinylborate | Pd(dppf)Cl₂ | 2-Methoxy-3-formyl-6-vinylpyridine | N/A | acs.org |

| 8-Bromo-1,5-naphthyridin-4(1H)-one | 2-Chlorophenylboronic acids | N/A | 8-(2-Chlorophenyl)-1,5-naphthyridin-4(1H)-one | N/A | acs.org |

Heck Reaction

The Heck reaction, another powerful palladium-catalyzed C-C bond-forming reaction, couples an unsaturated halide with an alkene. clockss.org This reaction has found significant application in the synthesis of various heterocyclic compounds, including 1,6-naphthyridine derivatives. clockss.orgresearchgate.net

One key application is in the construction of tetrahydro-1,6-naphthyridine scaffolds. For example, a crucial step in the asymmetric synthesis of a potent retinoid-related orphan receptor γt inverse agonist involved a Heck reaction to introduce a vinyl group onto a chloropyridine precursor. acs.orgnih.gov Although Heck reactions with ethylene (B1197577) gas on chloropyridines were not previously established, high-throughput screening identified effective conditions using DPEphos as a ligand. nih.gov

The Heck reaction is also instrumental in cascade or tandem reaction sequences. For instance, substituted 1,6-naphthyridines have been synthesized through a one-pot cascade reaction involving aromatic aldehydes and a malononitrile (B47326) dimer, where a Heck-type coupling is a plausible mechanistic step. researchgate.net Furthermore, the synthesis of highly functionalized quinolines has been achieved through a one-pot sequential process that includes a Heck arylation step. semanticscholar.org

C-N Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are vital for introducing nitrogen-containing functional groups onto aromatic and heteroaromatic rings. researchgate.net These reactions have been employed in the synthesis of functionalized 1,6-naphthyridines.

For example, the synthesis of 3,7-disubstituted 1,6-naphthyridin-2(1H)-ones has been achieved through a one-pot process involving a Buchwald-Hartwig amination to introduce various nitrogen nucleophiles at the 3-position. researchgate.net This is followed by further functionalization at the 7-position via palladium-catalyzed C- or N-arylation or SNAr reactions. researchgate.net

In the synthesis of canthin-4-ones, an intramolecular C-N coupling is a key step to form the final ring system. acs.org This strategy often follows an initial intermolecular palladium-catalyzed C-C coupling to build the necessary precursor. acs.org Similarly, the synthesis of canthin-6-one (B41653) derivatives utilizes a copper-catalyzed C-N coupling in a stepwise or one-pot protocol starting from an 8-bromo-1,5-naphthyridine. researchgate.net

Nucleophilic Substitution Reactions in Naphthyridine Functionalization

Nucleophilic substitution reactions are fundamental transformations for introducing a wide range of functional groups onto the naphthyridine core.

A common strategy involves the displacement of a halogen atom. For instance, the synthesis of this compound-5(6H)-one can be achieved by treating 1,6-naphthyridine-5(6H)-one with N-bromosuccinimide. umich.edu The resulting bromo-naphthyridinone can then be converted to a chloro derivative, such as 4-bromo-1-chloro-1,6-naphthyridine, by treatment with phosphorus oxychloride. umich.edu This chloro group can subsequently be displaced by a methoxy (B1213986) group using sodium methoxide. umich.edu

The reactivity of the naphthyridine ring can be modulated by its substituents. For example, in the synthesis of 1,6-naphthyridine-5,7-diones, substitution at the 8-position is achieved through a nucleophilic aromatic substitution (SNAr) reaction of a nitrile anion with a 2-chloronicotinic ester. acs.orgthieme-connect.com The resulting diones can be converted to highly reactive ditriflate intermediates, which undergo regioselective nucleophilic substitution, typically at the C5-position first. acs.orgthieme-connect.com

Synthesis of Benzo[h]-1,6-naphthyridines and Benzo[b]ucla.edud-nb.infonaphthyridines via Intramolecular Cyclizations

Intramolecular cyclization reactions are powerful strategies for the construction of fused heterocyclic systems like benzo[h]-1,6-naphthyridines and benzo[b] ucla.edud-nb.infonaphthyridines.

A notable route to benzo[h]-1,6-naphthyridines involves an intramolecular Diels-Alder reaction of aryl oxazoles with substituted acrylamides. ucla.eduresearchgate.net This method was developed as an approach to the antileukemic aromatic alkaloid 2-bromoleptoclinidinone. ucla.edu Another approach involves the cyclocondensation of ethyl 4-aminoquinoline-3-carboxylates with malononitrile. researchgate.net Furthermore, a novel family of cisplatin-type complexes has been tethered to a dibenzo[c,h] ucla.edud-nb.infonaphthyridin-6-one topoisomerase inhibitor. researchgate.net

The synthesis of benzo[b] ucla.edud-nb.infonaphthyridines can be achieved through various intramolecular cyclization strategies. One method involves a palladium-catalyzed one-pot stepwise coupling-annulation reaction of 2-chloroquinoline-3-carbonitriles with sulfur or amine nucleophiles. researchgate.net This approach allows for the direct synthesis of sulfur- or nitrogen-substituted benzo[b] ucla.edud-nb.infonaphthyridines. Another strategy describes a KOtBu-promoted 6-endo-dig cyclization of o-alkynylquinolinecarbonitriles to yield benzo[b] ucla.edud-nb.infonaphthyridin-1(2H)-ones. researchgate.net Additionally, a metal-free, one-pot strategy utilizes an imino iodization-cyclization of alkynylquinoline-3-carbaldehydes to produce 4-iodo-3-phenylbenzo[b] ucla.edud-nb.infonaphthyridine. tandfonline.com The synthesis of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] ucla.edud-nb.infonaphthyridines has also been reported. scilit.com

A one-pot synthesis of dibenzo[b,h] ucla.edud-nb.infonaphthyridines has been developed by reacting 2-acetylaminobenzaldehyde with methyl ketones under basic conditions, involving four sequential condensation reactions. rsc.org

Reactivity and Derivatization of 8 Bromo 1,6 Naphthyridine

Reactivity of the Bromine Atom

The bromine atom at the C-8 position of the 1,6-naphthyridine (B1220473) ring is the primary site for functionalization. Its reactivity is governed by the electron-deficient nature of the naphthyridine ring system, which facilitates both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The 1,6-naphthyridine ring is an electron-poor heterocyclic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). Halogens on such rings, like the bromine at C-8, can be displaced by a variety of nucleophiles. This reactivity is enhanced by the presence of the two nitrogen atoms, which withdraw electron density from the carbocyclic ring and stabilize the intermediate Meisenheimer complex formed during the substitution process.

While specific examples detailing nucleophilic substitution directly on 8-bromo-1,6-naphthyridine are not abundant in the cited literature, the principles can be inferred from related structures. For instance, studies on halogenated 1,5-naphthyridines show that bromo-substituents can be displaced by amines in the presence of a base like cesium carbonate at elevated temperatures. mdpi.com Similarly, research on 1,2,3,4-tetrahydrobenzo[b] acs.orgsmolecule.comnaphthyridine derivatives demonstrates that a chlorine atom at the analogous 10-position readily undergoes nucleophilic substitution with various benzylamines. nih.gov These reactions typically require heat and sometimes a catalytic amount of sodium iodide to facilitate the substitution. nih.gov It is therefore highly probable that this compound would react similarly with strong nucleophiles like amines, alkoxides, and thiolates to yield 8-substituted-1,6-naphthyridine derivatives.

In some cases involving naphthyridines and strong bases like potassium amide (KNH₂), "tele-substitution" can occur, where the incoming nucleophile attacks a position other than the one bearing the leaving group. chem-soc.si However, standard SNAr reactions, where the nucleophile directly replaces the bromine atom, are more common under typical laboratory conditions.

Role in Cross-Coupling Reactions

The carbon-bromine bond at the C-8 position is an excellent anchor point for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.org

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, pairing an organoboron compound with an organic halide. The bromine atom at C-8 of a 1,6-naphthyridine derivative makes it an ideal substrate for this reaction.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to synthesize canthin-4-one analogues starting from 8-bromo-1,6-naphthyridin-4(1H)-one. acs.org In a typical procedure, the bromo-naphthyridinone is reacted with a phenylboronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate (K₂CO₃). acs.org This reaction proceeds efficiently to couple the aryl group from the boronic acid to the C-8 position of the naphthyridine core. acs.org The versatility of the Suzuki reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, depending on the boronic acid used. acs.orgnih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling on this compound Derivatives

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|---|

| 8-bromo-1,6-naphthyridin-4(1H)-one | Phenylboronic acid | Pd(dppf)Cl₂·DCM | K₂CO₃ | Dioxane/H₂O | Reflux, 12 h | 8-phenyl-1,6-naphthyridin-4(1H)-one | Not specified | acs.org |

| 8-bromo-1,5-naphthyridine | Various aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Not specified | 8-aryl/heteroaryl-1,5-naphthyridines | Good to excellent | nih.govresearchgate.net |

Note: Data for the 1,5-naphthyridine (B1222797) isomer is included to illustrate the general applicability of the reaction.

Beyond the Suzuki-Miyaura coupling, the bromine atom on the 1,6-naphthyridine ring can participate in other palladium-catalyzed transformations, further highlighting its synthetic utility. While specific examples for the this compound isomer are limited in the provided sources, the reactivity patterns of other bromo-heterocycles are well-established and applicable. nih.govnih.gov These reactions include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Stille reaction (coupling with organostannanes). libretexts.org

For example, palladium-catalyzed cross-coupling has been extensively used to functionalize various positions on other naphthyridine isomers, such as 1,7-naphthyridines and 1,8-naphthyridines, to create novel compounds with specific biological activities. nih.gov These methodologies provide a powerful toolkit for chemists to introduce diverse functional groups, including alkyl, aryl, and carbonyl chains, onto the naphthyridine scaffold. rsc.orgresearchgate.net

Reactions Involving the Naphthyridine Ring System

While the bromine atom is the most reactive site, the naphthyridine ring itself can undergo certain reactions, although its electron-deficient nature imposes significant limitations.

Electrophilic Substitution Reactions (SEAr)

Electrophilic aromatic substitution (SEAr) on the 1,6-naphthyridine ring is generally difficult. The two nitrogen atoms strongly deactivate the ring towards electrophilic attack by withdrawing electron density through inductive and resonance effects. This makes reactions like nitration, halogenation, or Friedel-Crafts acylation challenging, often requiring harsh conditions and resulting in low yields or complex product mixtures.

When such reactions do occur, the position of substitution is directed by the deactivating influence of the nitrogen atoms. In 1,6-naphthyridine, the nitrogen at position 6 deactivates the C-5 and C-7 positions, while the nitrogen at position 1 deactivates C-2 and C-8. The C-3 and C-4 positions are generally the most favored for electrophilic attack, though they are still highly deactivated. The presence of the bromo-substituent at C-8 would further deactivate the ring. Therefore, direct electrophilic substitution on this compound is not a common synthetic strategy. researchgate.net

Oxidation and Reduction Reactions

The reactivity of the 1,6-naphthyridine core, including in its brominated form, is characterized by its susceptibility to both reduction and oxidation under specific conditions. These transformations primarily affect the pyridine (B92270) rings and the nitrogen atoms.

Reduction: The 1,6-naphthyridine ring system can be readily reduced. Catalytic hydrogenation of 1,6-naphthyridine using palladium on charcoal as a catalyst in an ethanol (B145695) solvent leads to the selective reduction of one of the pyridine rings, yielding the corresponding 1,2,3,4-tetrahydro-1,6-naphthyridine. rsc.org More forceful reduction, for instance, using sodium in ethanol, can lead to complete saturation of both rings, resulting in decahydro-1,6-naphthyridine. rsc.org In derivatives where a triflate group is present, such as at the C7 position, it can be selectively reduced using triethylsilane under palladium catalysis. acs.org Furthermore, N-oxide derivatives of 1,6-naphthyridine can be reduced back to the parent naphthyridine, a reaction that is sometimes a key step in its synthesis. acs.org

Oxidation: The nitrogen atoms in the 1,6-naphthyridine scaffold can be oxidized to form N-oxides. This is a common reaction for naphthyridines and can be achieved using peracids like meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The formation of 1,6-naphthyridine-N-oxide is a step in certain synthetic routes to the parent compound. acs.org Oxidation can also occur on the carbon framework, although this is highly dependent on the substituents present. For example, metabolic studies on 2,8-disubstituted-1,6-naphthyridine derivatives have shown that oxidation can occur at the C5-position to form a hydroxylated metabolite, a reaction mediated by the aldehyde oxidase enzyme. nih.gov In more complex, fused benzo[b] rsc.orgacs.orgnaphthyridine systems, oxidation can lead to the formation of acridone-like analogues. publish.csiro.au

Formation of Metal Complexes and Coordination Chemistry

Naphthyridines, including the 1,6-isomer, are effective ligands in coordination chemistry due to the presence of two nitrogen atoms. These nitrogen atoms act as Lewis basic sites, readily coordinating to a variety of metal ions.

Ligand Properties of Naphthyridines

The defining feature of naphthyridine ligands is the arrangement of their two nitrogen atoms, which allows them to act as chelating agents. The 1,8-naphthyridine (B1210474) isomer is particularly well-studied as a "privileged" motif for dinucleating ligands because the nitrogen donors are positioned ideally to bind two metal centers in close proximity. nih.govepa.govnih.gov This arrangement facilitates metal-metal interactions and cooperative catalysis. epa.gov The ligand's steric and electronic properties can be precisely tuned by introducing different substituents at various positions on the naphthyridine rings. nih.govnih.gov For instance, the steric bulk of a ligand can be quantified using methods like the buried volume, which helps in rationally designing catalysts with desired reactivity. nih.govnih.gov While much of the research focuses on the 1,8-isomer, the fundamental principles apply to other isomers like 1,6-naphthyridine, which can also form stable metal complexes.

Bimetallic Complexes with Naphthyridine Motifs

The ability of naphthyridine ligands to bring two metal centers close together has led to significant interest in their bimetallic complexes. epa.gov These complexes are studied as models for the active sites of metalloenzymes and as catalysts for a range of chemical transformations. rsc.org Dicopper(I) complexes supported by naphthyridine ligands have been shown to be particularly versatile, capable of activating substrates like terminal alkynes and participating in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). epa.govrsc.org The rigid naphthyridine framework holds the two metal ions at a distance that allows for unique binding modes and cooperative effects between the metals or between a metal and the ligand itself. epa.gov The development of unsymmetrical naphthyridine ligands has further expanded the field, enabling the selective synthesis of heterobimetallic complexes containing two different transition metals. rsc.org

Modification of Side Chains or Substituents

The this compound scaffold allows for extensive modification, particularly through reactions that substitute the bromine atom. This position is activated towards various cross-coupling reactions, making it a key handle for introducing molecular diversity.

Palladium-catalyzed cross-coupling reactions are commonly employed. The Suzuki-Miyaura coupling, for instance, allows for the reaction of the bromo-substituent with boronic acids or esters to form new carbon-carbon bonds. This strategy has been used to synthesize a variety of substituted 1,6-naphthyridines. wur.nl Similarly, Kumada coupling (using Grignard reagents) and cyanation reactions have been successfully applied to functionalize the naphthyridine core. acs.org

In addition to the bromo group, other positions can be functionalized. A method involving the conversion of a 1,6-naphthyridine-5,7-dione into a highly reactive 5,7-ditriflate intermediate has been developed. acs.orgacs.org This intermediate allows for sequential and regioselective one-pot functionalization. Nucleophiles, such as amines, preferentially attack the C5-triflate via an SNAr reaction, leaving the C7-triflate available for subsequent cross-coupling reactions. acs.org This approach provides rapid access to a diverse range of 5,7,8-trisubstituted 1,6-naphthyridines.

Below is a table summarizing selected reaction outcomes for the modification of the 1,6-naphthyridine scaffold.

| Starting Material | Reagent(s) | Position(s) Modified | Product Type | Reference(s) |

| 1,6-Naphthyridine | Pd/C, H₂, Ethanol | C1, C2, C3, C4 | 1,2,3,4-Tetrahydro-1,6-naphthyridine | rsc.org |

| 1,6-Naphthyridine | Na, Ethanol | Full Ring System | Decahydro-1,6-naphthyridine | rsc.org |

| 2,8-Disubstituted-1,6-naphthyridine | Aldehyde Oxidase (metabolic) | C5 | 5-Hydroxy-1,6-naphthyridine derivative | nih.gov |

| This compound-2-carboxylate | Phenylboronic Acid, Pd catalyst | C8 | 8-Phenyl-1,6-naphthyridine derivative | wur.nl |

| 1,6-Naphthyridine-5,7-ditriflate | Amine, then R-MgBr (Kumada) | C5, C7 | 5-Amino-7-alkyl/aryl-1,6-naphthyridine | acs.org |

| 1,6-Naphthyridine-5,7-ditriflate | Amine, then R-B(OR)₂ (Suzuki) | C5, C7 | 5-Amino-7-alkyl/aryl-1,6-naphthyridine | acs.org |

| 1,6-Naphthyridine-5,7-ditriflate | Amine, then Zn(CN)₂, Pd catalyst | C5, C7 | 5-Amino-7-cyano-1,6-naphthyridine | acs.org |

Applications of 8 Bromo 1,6 Naphthyridine in Advanced Materials and Other Fields

Use as a Building Block in Complex Molecule Synthesis

The chemical reactivity of 8-Bromo-1,6-naphthyridine makes it an important precursor in the field of organic synthesis. The bromine atom on the naphthyridine core serves as a versatile handle for introducing a wide array of functional groups, primarily through cross-coupling reactions. This adaptability allows chemists to construct more intricate molecular architectures.

Research has demonstrated its utility as a starting material for various complex derivatives. For instance, this compound can be converted into 8-(2-ethoxycarbonylvinyl)-1,6-naphthyridine through a Heck reaction, showcasing a method to append vinyl groups to the naphthyridine scaffold. digitallibrary.co.in Similarly, it is a key intermediate in the multi-step synthesis of nordehydro-α-matrinidine, a compound of interest in natural product synthesis. evitachem.comresearchgate.netresearchgate.net

Furthermore, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to modify this compound and its derivatives. clockss.org A notable application is the synthesis of ethyl 8-{3-[2-(2-amino-5-methoxyphenyl)ethyl]phenyl}-1,6-naphthyridine-2-carboxylate, where the bromo-substituent is replaced with a complex phenyl-based group. clockss.org These synthetic strategies highlight the compound's role in creating a library of substituted naphthyridines for further investigation.

Table 1: Examples of Molecules Synthesized from this compound

| Starting Material | Reaction Type | Product |

| This compound | Heck Coupling | 8-(2-Ethoxycarbonylvinyl)-1,6-naphthyridine digitallibrary.co.in |

| Ethyl this compound-2-carboxylate | Suzuki Coupling | Ethyl 8-(3-chlorophenyl)-1,6-naphthyridine-2-carboxylate clockss.org |

| This compound | Multi-step Synthesis | Nordehydro-α-matrinidine researchgate.netresearchgate.net |

| This compound-2-carboxylic acid | Amidation | 8-Bromo-N-{4-(methoxymethoxy)-2-[2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl]phenyl}-1,6-naphthyridine-2-carboxamide clockss.org |

Material Science Applications

The naphthyridine core is of growing interest in material science due to its electronic properties, thermal stability, and ability to coordinate with metals. While direct applications of this compound are still emerging, research on related naphthyridine derivatives demonstrates the potential of this class of compounds.

Naphthyridine-based molecules are being explored as n-type organic semiconductors. researchgate.net For example, derivatives of 1,5-naphthyridine-2,6-dione (NTD) have been synthesized and shown to possess good n-type semiconducting properties, with some achieving electron mobilities as high as 0.57 cm² V⁻¹ s⁻¹. researchgate.net The nitrogen atoms in the naphthyridine ring lower the energy levels of the molecular orbitals, which is a desirable characteristic for electron-transport materials. scispace.comresearchgate.net The development of 4,8-substituted 1,5-naphthyridines has yielded materials with low optical band gaps and suitable electron affinities for such applications. scispace.comresearchgate.net This suggests that the 1,6-naphthyridine (B1220473) scaffold could similarly be functionalized for use in organic electronics.

The fluorescent properties of naphthyridine derivatives make them promising candidates for use in OLEDs. Research into 4,8-substituted 1,5-naphthyridines has produced materials that emit blue fluorescence, a key color for full-color display applications. scispace.comresearchgate.net These compounds can serve as blue-emitting materials, electron-transport materials, and hole-injecting materials, crucial components for developing high-efficiency OLEDs. scispace.comresearchgate.net The incorporation of naphthyridine-3-carboxylate derivatives into OLED devices has also been explored to enhance charge injection efficiencies. chemshuttle.com Although specific research on this compound for OLEDs is not widely documented, its core structure is analogous to these promising materials.

Naphthyridines are known to act as effective ligands, forming stable complexes with various metal ions due to the chelating ability of their nitrogen atoms. researchgate.net These metal complexes can serve as precursors for the synthesis of nanomaterials. While the direct use of this compound for creating metal complexes for nanoparticle synthesis is not extensively detailed in the available literature, related heterocyclic compounds have been used to synthesize metal oxide nanoparticles (e.g., CuO and CoO) via thermal decomposition of their metal complexes. These nanoparticles, in turn, have shown potential in applications like photocatalysis. The fundamental ability of the naphthyridine structure to coordinate with metals suggests a potential pathway for developing novel nanomaterials. cdmaijin.com

Role in the Synthesis of Biologically Active Compounds

The 1,6-naphthyridine skeleton is a recognized scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of pharmacological activities, including anticancer and antiviral properties. evitachem.com

This compound is a valuable intermediate in the synthesis of potential therapeutic agents. evitachem.com Its derivatives are being investigated for the treatment of various diseases. evitachem.com For example, it serves as a key building block in the development of macrocyclic modulators of SIRT1, a protein target implicated in metabolic disorders and neurodegeneration. clockss.org

The compound is also used in the synthesis of analogs of marine alkaloids, such as aaptamine, which have shown anti-mycobacterial properties. mdpi.com In one study, this compound was used to prepare an analog of the natural product, which was then evaluated for its biological activity. mdpi.comresearchgate.net Furthermore, patent literature indicates its use as an intermediate in the creation of potential inhibitors for the SARS-CoV-2 main protease, highlighting its relevance in the search for new antiviral treatments. google.com

Table 2: Biologically Active Compounds Derived from this compound Intermediates

| Intermediate Derived From this compound | Target/Application Area | Example Compound/Class |

| Ethyl this compound-2-carboxylate | SIRT1 Modulation | Macrocyclic SIRT1 Modulators clockss.org |

| This compound | Anti-mycobacterial | N-Phenethyl-1,6-naphthyridin-8-amine mdpi.com |

| This compound | Antiviral (SARS-CoV-2) | Main Protease Inhibitors google.com |

Precursor for Canthin-4-ones and Isocanthin-4-ones

While this compound is a valuable synthetic intermediate, current research into the synthesis of canthin-4-one and isocanthin-4-one alkaloids points to the use of its isomers rather than the 1,6-naphthyridine core itself.

Similarly, for the synthesis of isocanthin-4-ones, the isomeric 8-bromo-1,7-naphthyridin-4(1H)-one has been successfully utilized as the precursor. acs.org For the related canthin-6-one (B41653) alkaloids, a "non-classic" strategy has been developed that also relies on an 8-bromo-1,5-naphthyridine derivative, specifically 8-bromo-1,5-naphthyrid-2(1H)-one. electronicsandbooks.comnih.gov This strategy involves a palladium-catalyzed Suzuki-Miyaura C-C coupling followed by a copper-catalyzed C-N coupling, which can be performed stepwise or in a one-pot protocol. nih.gov

Synthesis of other Polycyclic Heterocycles

The utility of the this compound scaffold is clearly demonstrated in its use as a starting material for more complex, fused heterocyclic systems. Research has shown its role in creating both hydrogenated naphthyridinones and larger benzo-fused structures.

One key application involves the synthesis of 7,8-dihydro- and 1,2,3,4-tetrahydro-1,6-naphthyridine-5(6H)-ones. These partially saturated polycyclic structures are accessed from 8-Bromo-1,6-naphthyridin-5(6H)-one, highlighting the reactivity of the bromo-substituted ring in forming these valuable heterocyclic cores. researchgate.net

Furthermore, derivatives of the benzo[b] acs.orgsigmaaldrich.comnaphthyridine system have been synthesized, which are of interest as potential scaffolds for bioactive molecules. mdpi.com In one study, 2-benzyl-8-bromo-10-chloro-1,2,3,4-tetrahydrobenzo[b] acs.orgsigmaaldrich.comnaphthyridine was prepared and characterized. The synthesis involved the reaction of the appropriate anthranilic acids with 1-alkylpiperidine-4-one in the presence of phosphorus chloride. mdpi.com The resulting bromo-substituted tetracyclic product serves as a key intermediate for further functionalization. mdpi.com

Table 1: Examples of Polycyclic Heterocycles Synthesized from this compound Derivatives

| Starting Material | Synthesized Product | Application/Significance | Source |

| 8-Bromo-1,6-naphthyridin-5(6H)-one | 7,8-Dihydro-1,6-naphthyridine-5(6H)-one | Synthesis of partially saturated polycyclic heterocycles | researchgate.net |

| 8-Bromo-1,6-naphthyridin-5(6H)-one | 1,2,3,4-Tetrahydro-1,6-naphthyridine-5(6H)-one | Synthesis of partially saturated polycyclic heterocycles | researchgate.net |

| 5-Bromoanthranilic acid and 1-benzylpiperidine-4-one | 2-Benzyl-8-bromo-10-chloro-1,2,3,4-tetrahydrobenzo[b] acs.orgsigmaaldrich.comnaphthyridine | Intermediate for novel derivatives of the tricyclic scaffold | mdpi.com |

Ligand Applications in Analytical Chemistry

The broader class of naphthyridines is recognized for its applications in analytical chemistry, where the arrangement of the nitrogen atoms is optimal for the chelation of various metal cations. researchgate.netresearchgate.net Specifically, the 1,8-naphthyridine (B1210474) isomer has been used to construct multidentate dinucleating ligands capable of binding two metal ions, mimicking the coordination modes found in biological systems. researchgate.net These ligands are noted for forming stable dimetallic complexes. researchgate.net

While the naphthyridine family in general shows promise as ligands, specific studies detailing the application of this compound as a ligand in analytical chemistry are not prominent in the reviewed literature. The presence of the bromine atom offers a site for further synthetic modification, which could potentially be used to develop more complex and selective ligands, but this remains an area for future exploration.

Applications as Organic Hydrogen Acceptors

The concept of using nitrogen-containing heterocyclic compounds as organic hydrogen acceptors is an established principle in organic synthesis, often employed in dehydrogenation reactions. While this application has been noted for certain naphthyridine isomers, there is currently a lack of specific research demonstrating the use of this compound for this purpose. The electronic properties of the 1,6-naphthyridine core, modified by the electron-withdrawing bromine atom, could influence its reduction potential and suitability as a hydrogen acceptor, but dedicated studies are required to validate this potential application.

Future Directions and Emerging Research Avenues for 8 Bromo 1,6 Naphthyridine

Development of Novel and Efficient Synthetic Routes

While existing methods for the synthesis of 1,6-naphthyridine (B1220473) derivatives are available, the future necessitates the development of more efficient, scalable, and environmentally benign routes. Research in this area is trending towards multicomponent reactions (MCRs), domino reactions, and the use of advanced catalytic systems. rsc.orgresearchgate.net

Key future objectives include:

One-Pot Syntheses: Designing one-pot, multicomponent strategies that combine simple, readily available starting materials to construct the 8-Bromo-1,6-naphthyridine core in a single operation. rsc.orgtandfonline.com This approach improves atom economy and reduces waste by minimizing intermediate isolation and purification steps.

Catalyst Innovation: Exploring novel heterogeneous catalysts, such as KF/basic alumina, which can be easily recovered and reused, contributing to greener chemical processes. tandfonline.com Microwave-assisted organic synthesis is another avenue that can significantly shorten reaction times and improve yields.

Novel Intermediates: The use of highly reactive, bench-stable intermediates like 1,6-naphthyridine-5,7-ditriflates presents a promising strategy. acs.org This approach allows for rapid and regioselective diversification of the naphthyridine scaffold, which could be adapted for the synthesis of complex 8-bromo analogues. acs.org

| Synthetic Strategy | Advantages |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced reaction time, easy work-up. |

| Domino Reactions | Construction of complex molecules from simple precursors in a single step, high efficiency. rsc.org |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, environmentally friendly. tandfonline.com |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved process control. |

| Novel Reactive Intermediates | Enables rapid diversification and access to novel chemical space. acs.org |

Exploration of Undiscovered Reactivity Patterns

The bromine atom at the C8 position is a key feature of this compound, offering a gateway to a vast chemical space through cross-coupling reactions. Future research will focus on fully exploiting this reactivity and discovering new transformations of the naphthyridine core itself.

Advanced Cross-Coupling: While standard cross-coupling reactions are applicable, future work will explore more challenging and novel transformations. This includes the development of robust protocols for Suzuki, Sonogashira, Buchwald-Hartwig amination, and other palladium-catalyzed reactions specifically optimized for the this compound substrate. This will enable the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, to systematically modulate the compound's properties.

C-H Functionalization: A significant emerging area is the direct functionalization of C-H bonds. mdpi.com Investigating methods for the regioselective C-H activation of the 1,6-naphthyridine ring, while the 8-bromo position remains intact or is used as a directing group, would provide a powerful and step-economical tool for creating novel derivatives.

Photoredox Catalysis: Minisci-type reactions under photoredox conditions could be explored for the late-stage functionalization of the this compound core, allowing for the introduction of alkyl and other functional groups with high tolerance for other functionalities in the molecule. mdpi.com

Advanced Computational Modeling for Structure-Property-Activity Relationships

Computational chemistry is an indispensable tool for accelerating the discovery process. For this compound, advanced computational modeling will be crucial for predicting its properties and guiding the rational design of new derivatives for specific applications.

Quantum Chemical Calculations: Density Functional Theory (DFT) studies can provide deep insights into the electronic structure, molecular orbital energies (HOMO/LUMO), and reactivity of this compound and its derivatives. researchgate.net These calculations are essential for predicting its behavior in chemical reactions and its potential in electronic materials. nih.gov

Quantitative Structure-Activity Relationship (QSAR): For medicinal chemistry applications, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. nih.gov By building models based on a series of synthesized this compound analogues and their measured biological activities, these techniques can identify the key structural features responsible for potency and selectivity, thereby guiding the design of more effective compounds. nih.gov

Molecular Docking: In drug discovery, molecular docking simulations can predict the binding modes and affinities of this compound derivatives within the active sites of biological targets like kinases or other enzymes. researchgate.netresearchgate.netnih.gov This allows for the prioritization of synthetic targets and provides a structural basis for understanding their mechanism of action.

Expansion into New Material Science Applications

The rigid, planar, and electron-deficient nature of the naphthyridine ring system suggests significant potential for applications in material science, particularly in organic electronics. The 8-bromo substituent can be used to further tune electronic properties or as a handle to attach other functional units.

Organic Light-Emitting Diodes (OLEDs): Naphthyridine derivatives have been investigated as n-type (electron-transporting) materials and fluorescent emitters in OLEDs. nih.govresearchgate.net Future research could focus on synthesizing derivatives of this compound to create novel materials for blue, green, or yellow light emission. researchgate.net The bromine atom could be substituted with various aromatic groups to fine-tune the emission wavelength and quantum efficiency.

Organic Field-Effect Transistors (OFETs): Some naphthyridine derivatives have shown promise as semiconductor materials in OFETs, exhibiting either n-type or bipolar charge transport characteristics. acs.org The exploration of this compound based materials in this context is a compelling future direction. The ability to modify the structure via the bromo group could lead to materials with improved charge carrier mobility and stability.

Sensors: The naphthyridine core can be incorporated into fluorophores for the development of chemical sensors. Future work could explore the synthesis of this compound derivatives that exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions or amines. nih.govresearchgate.net

| Application Area | Potential Role of this compound Derivatives |

| OLEDs | Electron-transport materials, fluorescent emitters. nih.govresearchgate.net |

| OFETs | n-type or bipolar semiconductor materials. acs.org |

| Chemical Sensors | Core scaffold for fluorescent probes. researchgate.net |

Integration in Combinatorial Synthesis and High-Throughput Screening

The convergence of efficient, diversity-oriented synthesis with automated screening techniques is a cornerstone of modern discovery. This compound is an ideal scaffold for this paradigm.

Combinatorial Library Synthesis: The development of robust and versatile synthetic routes, particularly MCRs and cross-coupling reactions, will enable the creation of large, focused libraries of this compound derivatives. researchgate.netacs.org By systematically varying the substituents on the naphthyridine core, researchers can rapidly explore a vast chemical space.

High-Throughput Screening (HTS): These compound libraries can then be subjected to high-throughput screening (HTS) to identify "hits" for a multitude of biological targets or material properties. acs.orgbmglabtech.comewadirect.com HTS allows for the automated testing of thousands of compounds, accelerating the initial stages of drug discovery and materials development. bmglabtech.comchemdiv.com For example, a high-throughput screen of a large compound collection previously identified an 8-hydroxynaphthyridine series as having potent antileishmanial activity, demonstrating the power of this approach for finding novel bioactive scaffolds. acs.orgacs.org The results from HTS can provide valuable structure-activity relationship (SAR) data that feeds back into the computational modeling and synthetic chemistry efforts for lead optimization. chemdiv.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-1,6-naphthyridine?

- Methodological Answer : The synthesis of this compound involves bromination of 1,6-naphthyridine under varying conditions. In CCl₄ with reflux (1 hour) followed by pyridine (12 hours), a mixture of 3-bromo-, 8-bromo-, and 3,8-dibromo derivatives is obtained, with yields of 68%, 22%, and 11%, respectively. Alternatively, using acetic acid at 80°C for 12 hours yields this compound exclusively (55% yield) . Direct bromination of 1,6-naphthyridine-2-carboxylic acid in acetic acid also yields the 8-bromo derivative (80% yield) .

Q. How does the position of the bromine substituent influence reactivity in halogenated 1,6-naphthyridines?

- Methodological Answer : Halogen reactivity in 1,6-naphthyridines is position-dependent. Bromine at the 2-, 4-, 5-, or 7-position is highly activated for nucleophilic substitution, while substituents at the 3- and 8-positions show reduced reactivity. For example, this compound undergoes palladium-catalyzed cross-coupling reactions (e.g., with vinyl groups) but requires harsher conditions compared to bromine at more activated positions .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with non-polar solvents (e.g., hexane/ethyl acetate) is effective for separating brominated isomers. For example, mixtures containing 3-bromo-, 8-bromo-, and dibromo derivatives can be resolved via gradient elution . Recrystallization from ethanol or methanol may further purify the product.

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be applied to modify this compound?

- Methodological Answer : this compound participates in Heck-type reactions. For instance, coupling with ethyl acrylate using Pd(OAc)₂, PPh₃, and MeCN at 120°C for 24 hours yields 8-(2-ethoxycarbonylvinyl)-1,6-naphthyridine (69% yield). Optimization of catalyst loading (e.g., 5 mol% Pd) and ligand ratios (1:1 Pd:PPh₃) enhances efficiency .

Q. What analytical methods confirm the regiochemistry of halogenated 1,6-naphthyridines?

- Methodological Answer : X-ray crystallography is definitive for structural confirmation, as demonstrated for 7-amino-5-bromo-4-methyl-2-oxo-1,6-naphthyridine . Mass spectrometry (EI-MS) reveals characteristic fragmentation patterns, such as loss of Br• (Δm/z = 79/81) and sequential cleavage of substituents .

Q. How should researchers address contradictory yield data in bromination procedures?

- Methodological Answer : Contradictions arise from solvent and temperature effects. For example, in CCl₄, multiple bromination sites are accessible, while acetic acid favors selective 8-bromination. Researchers should replicate reactions under both conditions, monitor reaction progress via TLC, and use NMR to quantify isomer ratios .

Q. What is the role of this compound in metal chelation and its biological implications?

- Methodological Answer : Structural analogs (e.g., 8-hydroxy-1,6-naphthyridines) chelate Zn²⁺, Fe²⁺, and Cu²⁺, forming 2:1 metal-ligand complexes. This depletes intracellular metal pools in pathogens like Trypanosoma brucei, explaining antitrypanosomal activity. Chelation can be validated via inductively coupled plasma mass spectrometry (ICP-MS) to measure metal depletion .

Contradiction Analysis Framework

- Step 1 : Compare solvent polarity (CCl₄ vs. acetic acid) and temperature effects on bromine electrophilicity.

- Step 2 : Use computational modeling (DFT) to evaluate activation barriers for bromination at different positions.

- Step 3 : Validate hypotheses with controlled experiments (e.g., kinetic studies under inert atmospheres).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。